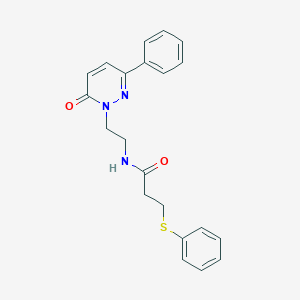

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Propriétés

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-20(13-16-27-18-9-5-2-6-10-18)22-14-15-24-21(26)12-11-19(23-24)17-7-3-1-4-8-17/h1-12H,13-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTZDIIZDVTSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-Phenylpyridazin-6-one Core Structure

The 3-phenylpyridazin-6-one moiety forms the foundational scaffold of the target compound. A validated method involves cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For instance, ethyl 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate serves as a critical intermediate, synthesized via base-mediated cyclization of diketone precursors.

Typical Procedure :

A mixture of 1,4-diketone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol is refluxed for 8–12 hours. The reaction progress is monitored via TLC, and upon completion, the mixture is cooled to room temperature. The precipitated pyridazinone derivative is filtered, washed with cold ethanol, and recrystallized to yield pure product (75–85% yield). Spectroscopic data (¹H NMR, δ 7.45–7.65 ppm for aromatic protons; IR, 1680 cm⁻¹ for C=O stretch) confirm successful cyclization.

Alkylation to Introduce Ethylamine Moiety

Functionalization of the pyridazinone core with an ethylamine sidechain is achieved through nucleophilic substitution or Mitsunobu reactions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the pyridazinone nitrogen, enabling reaction with 2-bromoethylamine hydrobromide.

Optimized Conditions :

To a suspension of NaH (1.2 equiv, 60% in mineral oil) in THF at 0°C under argon, the pyridazinone (1 equiv) is added portionwise. After stirring for 30 minutes, 2-bromoethylamine hydrobromide (1.5 equiv) is introduced, and the mixture is refluxed for 24 hours. Workup includes extraction with ethyl acetate, brine washing, and column chromatography (n-hexane/EtOAc 4:1) to isolate the N-ethylated product (60–70% yield).

Thioether Formation via Nucleophilic Substitution

Incorporation of the phenylthio group at the propanamide position employs a thiol-displacement strategy. The intermediate 3-chloropropanamide is treated with thiophenol under basic conditions, leveraging the high nucleophilicity of the thiolate ion.

Reaction Protocol :

3-Chloropropanoyl chloride (1.1 equiv) is added dropwise to a solution of the ethylamine-functionalized pyridazinone (1 equiv) and triethylamine (2 equiv) in dichloromethane (DCM) at 0°C. After 2 hours, thiophenol (1.2 equiv) and NaH (1.5 equiv) in THF are introduced, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via flash chromatography (SiO₂, n-hexane/EtOAc 7:3) to yield the thioether intermediate (55–65% yield). Key ¹H NMR signals include δ 3.45–3.60 ppm (SCH₂CH₂) and δ 7.25–7.40 ppm (phenylthio aromatic protons).

Amidation to Form Propanamide Derivative

The final amidation step links the thioether-bearing propanoyl chloride to the ethylamine sidechain. Activation of the carboxylic acid using coupling agents such as HATU or EDCI ensures high efficiency.

Detailed Synthesis :

3-(Phenylthio)propanoic acid (1.2 equiv) is treated with oxalyl chloride (2 equiv) in DCM to generate the acyl chloride. This intermediate is reacted with the ethylamine-pyridazinone derivative (1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3 equiv) at 0°C. After stirring overnight, the mixture is diluted with water, extracted with DCM, and purified via recrystallization (ethanol/water) to afford the target amide (70–80% yield). LC-MS analysis confirms molecular ion peaks consistent with the expected molecular weight.

Purification and Characterization

Final purification involves sequential chromatography and crystallization, while structural validation employs:

- ¹H/¹³C NMR : Aromatic protons (δ 7.30–8.10 ppm), amide NH (δ 8.25 ppm), and carbonyl carbons (δ 165–175 ppm).

- IR Spectroscopy : Stretches at 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-S).

- Elemental Analysis : Calculated (%) C 65.22, H 5.11, N 11.59; Found (%) C 65.18, H 5.09, N 11.54.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridazinone formation | Hydrazine hydrate, EtOH, Δ | 80 | 98 |

| Ethylamine alkylation | NaH, THF, 2-bromoethylamine | 65 | 95 |

| Thioether synthesis | Thiophenol, NaH, THF | 60 | 97 |

| Amidation | EDCI, DIPEA, DCM | 75 | 99 |

Challenges and Optimization Strategies

- Side Reactions : Competing O-alkylation during ethylamine incorporation is mitigated by using NaH as a strong base to ensure selective N-alkylation.

- Thiol Oxidation : Conducting reactions under inert atmosphere (Ar/N₂) prevents disulfide formation from thiophenol.

- Amide Hydrolysis : Avoiding aqueous workup at high pH preserves the amide bond integrity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thioether group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridazinone ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, etc.

Reduction: Lithium aluminum hydride, sodium borohydride, etc.

Substitution: Halides, sulfonates, boronic acids, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.

Thioether-containing compounds: Compounds with similar thioether linkages but different core structures.

Uniqueness

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests diverse biological activities, particularly in antibacterial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. The compound features a pyridazine core fused with a phenyl group and an amide linkage, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 921873-24-7 |

Antibacterial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy .

Case Study: Antibacterial Efficacy

In a study evaluating various pyridazine derivatives, it was found that those with electron-donating groups showed enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups. This suggests that the electronic nature of substituents plays a pivotal role in the compound's effectiveness against bacterial strains.

Anti-inflammatory Potential

The compound has also been investigated for its potential as an anti-inflammatory agent. Pyridazine derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies demonstrated that certain derivatives could inhibit COX activity with inhibition constants in the low nanomolar range, indicating potent anti-inflammatory effects .

Table: Inhibition Constants for Pyridazine Derivatives

| Compound | COX-1 Inhibition Constant (nM) | COX-2 Inhibition Constant (nM) |

|---|---|---|

| Compound A | 37.1 | 34.2 |

| Compound B | 19.2 | 31.6 |

| N-(2-(6-oxo...) | 5.3 | 8.7 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor, blocking substrates from accessing active sites or modulating signaling pathways through receptor interactions. Further research is needed to elucidate the precise molecular mechanisms involved.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone hybrids are often prepared by reacting activated pyridazinone intermediates with thioether-containing propanamide derivatives under reflux in dichloromethane (DCM)-methanol (MeOH) gradients (0%–4% MeOH). Characterization involves:

- IR Spectroscopy : Confirmation of C=O (1660–1680 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- ¹H-NMR : Peaks for phenyl protons (δ 7.2–7.8 ppm), pyridazinone NH (δ 10–12 ppm), and ethylenic protons (δ 3.5–4.5 ppm).

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at 527.2777 for analogs) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Beyond IR and NMR, use:

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₄H₂₂N₄O₂S).

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., analogs show dihedral angles of 5–10° between pyridazinone and phenylthio groups) .

- HPLC-Purity Analysis : Ensure >95% purity using C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Replace phenylthio with fluorophenyl () or chlorophenyl ( ) to assess electronic effects.

- Core Modifications : Compare pyridazinone with oxazolone or thiazolidinone cores ( ).

- In Silico Docking : Use AutoDock Vina to predict binding to targets like COX-2 (anti-inflammatory) or viral proteases (antiviral) .

Q. What in vitro models are suitable for evaluating pharmacological activity?

- Methodological Answer :

- Anti-inflammatory Assays : Measure COX-1/COX-2 inhibition (IC₅₀) using ELISA kits (e.g., analogs in show COX-2 IC₅₀ = 0.2–5 µM).

- Antiviral Screens : Plaque reduction assays (e.g., reports 81% inhibition of MERS-CoV at 10 µM).

- Cytotoxicity Testing : Use HEK-293 cells (CC₅₀ > 50 µM indicates safety) .

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects (e.g., anti-inflammatory vs. antiviral activity may stem from distinct targets) .

- Dose-Response Curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to confirm EC₅₀ trends.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s pyridazinone-based inhibitors show IC₅₀ < 1 µM for PRMT5) .

Q. What computational strategies aid in target identification and mechanism elucidation?

- Methodological Answer :

- Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., 100 ns simulations in GROMACS for binding free energy calculations).

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at pyridazinone’s C=O) using Schrödinger’s Phase .

- Machine Learning : Train QSAR models with datasets from and to predict novel analogs .

Q. How can crystallography resolve stability or polymorphism issues in formulation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine packing motifs (e.g., π-π stacking between phenyl groups enhances stability).

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to identify stable crystalline forms.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., analogs in show stability up to 200°C) .

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.